
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzamide core with a chloro substituent at the 4-position and a hydroxy group attached to the nitrogen atom, along with a 2-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methylaniline.
Formation of Benzamide: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-methylaniline to form the benzamide.
Hydroxylation: The final step involves the introduction of the hydroxy group to the nitrogen atom. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the benzamide core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dechlorinated or modified benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(4-hydroxy-2-methylphenyl)benzamide
- 4-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
- 4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
Uniqueness
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
34661-21-7 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
4-chloro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3 |
Clé InChI |
KIVBCNDOGIVYRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


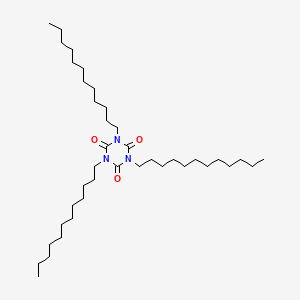
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
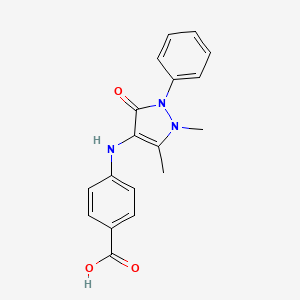
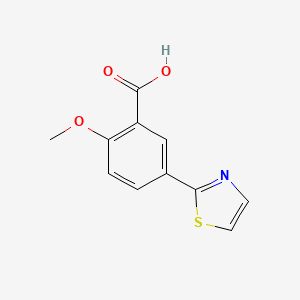
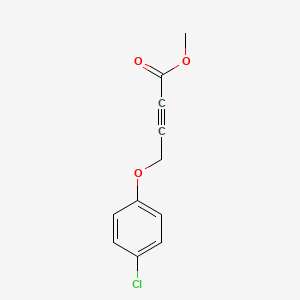


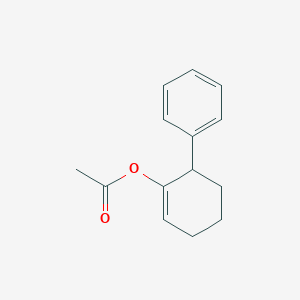
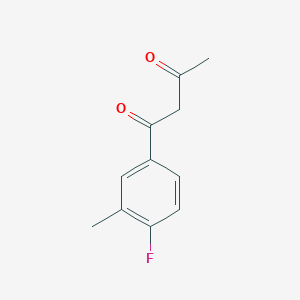



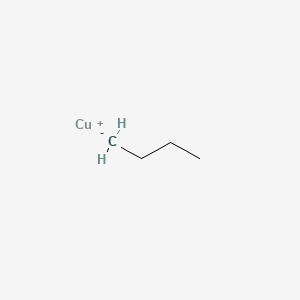
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
